

Application Notes and Protocols for In Vivo Administration of NCB-0846

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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B609491

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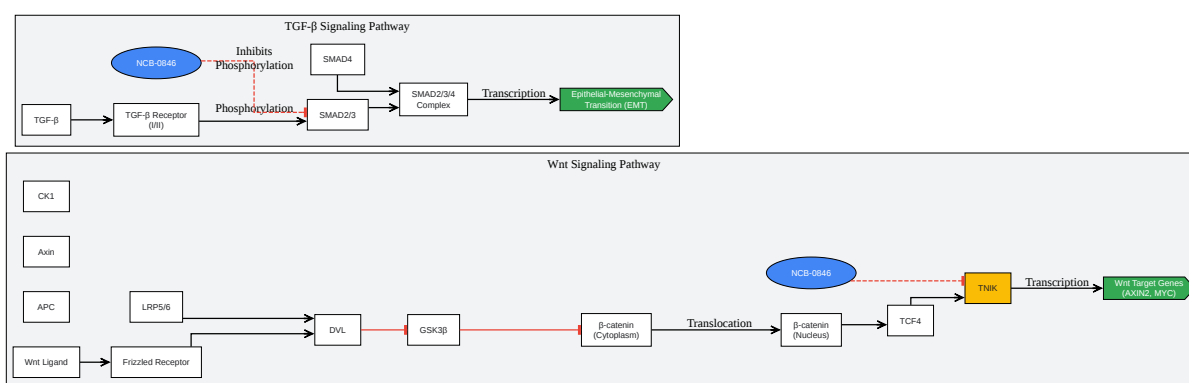
Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).^{[1][2][3]} By binding to TNIK in an inactive conformation, **NCB-0846** effectively abrogates the canonical Wnt/ β -catenin signaling pathway, which is constitutively activated in a majority of colorectal cancers.^{[3][4][5]} This targeted inhibition leads to the suppression of cancer stem cell (CSC) activities and the growth of patient-derived colorectal cancer xenografts.^{[4][5]} Additionally, **NCB-0846** has been shown to block the TGF- β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.^{[1][6]} These characteristics make **NCB-0846** a valuable tool for preclinical research into therapies for colorectal and other cancers where Wnt or TGF- β signaling is implicated.

Mechanism of Action

NCB-0846's primary mechanism of action is the inhibition of the serine/threonine kinase TNIK, a key regulatory component of the TCF4/ β -catenin transcriptional complex.^{[3][4]} This inhibition occurs downstream in the Wnt signaling cascade, making it effective even in cancer cells with mutations in the APC gene.^[4] The suppression of Wnt signaling leads to reduced expression of target genes such as AXIN2, MYC, and CCND1.^{[1][7][8]} Furthermore, **NCB-0846** has demonstrated inhibitory effects on the TGF- β pathway, preventing the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.^[6]

Signaling Pathway



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Caption: Mechanism of action of **NCB-0846** on the Wnt and TGF-β signaling pathways.

In Vivo Administration Data

The following tables summarize the dosing schedules for **NCB-0846** used in various preclinical mouse models.

Table 1: Dosing for Tumor Growth Inhibition in Xenograft Models

Animal Model	Cell Line	Administration Route	Vehicle	Dosage	Dosing Schedule	Study Duration
BALB/c-nu/nu mice	HCT116	Oral gavage	DMSO/polyethylene glycol#400/30% 2-hydroxypropyl- β -cyclodextrin solution (10:45:45 v/v)	40 mg/kg or 80 mg/kg	Twice daily (BID)	14 days
NOD/ShiJi c-scid mice	Patient-derived xenografts (PDX)	Oral gavage	Sterile water	45 mg/kg or 90 mg/kg	Twice daily (BID), 5 days on, 2 days off	Not specified

Note: In some studies, the body weight of the mice initially decreased upon administration of **NCB-0846** but gradually recovered.[\[2\]](#)[\[8\]](#)

Table 2: Dosing for Pharmacodynamic and Tumorigenesis Studies

Animal Model	Study Type	Administration Route	Vehicle	Dosage	Dosing Schedule	Key Findings
Mice with HCT116 xenografts	Pharmacodynamics	Single oral dose	Distilled water	90 mg/kg or 150 mg/kg	Single dose	Reduced expression of Wnt-target genes (AXIN2, MYC, CCND1) in xenografts. [7] [8]
Apcmin/+ mice	Wnt-driven tumorigenesis	Oral gavage	Water	22.5, 45, or 90 mg/kg	Twice daily (BID)	Dose-dependently reduced the multiplicity and dimensions of tumors in the small intestine. [8]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model

Objective: To assess the effect of **NCB-0846** on the growth of human colorectal cancer cell line xenografts in immunodeficient mice.

Materials:

- **NCB-0846**

- Vehicle: DMSO, polyethylene glycol #400, 30% 2-hydroxypropyl- β -cyclodextrin solution
- HCT116 human colorectal cancer cells
- Matrigel
- 9-week-old female BALB/c nude mice
- Calipers for tumor measurement
- Oral gavage needles

Procedure:

- Cell Preparation and Implantation:
 - Culture HCT116 cells under standard conditions.
 - Harvest and resuspend cells in a medium containing 25% Matrigel.
 - Inject 5 million cells subcutaneously into the flank of each mouse.[\[9\]](#)
- Tumor Growth and Group Randomization:
 - Allow tumors to grow to a volume of approximately 80 mm³.
 - Measure tumors with calipers and calculate volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Randomize mice into treatment and control groups (n=9 per group).[\[7\]](#)[\[9\]](#)
- Drug Preparation and Administration:
 - Prepare the **NCB-0846** formulation by suspending it in a vehicle of DMSO/polyethylene glycol #400/30% 2-hydroxypropyl- β -cyclodextrin solution (10:45:45 v/v).[\[9\]](#)
 - Administer **NCB-0846** orally via gavage at doses of 40 mg/kg and 80 mg/kg, twice daily (BID).[\[7\]](#)[\[9\]](#)
 - Administer the vehicle alone to the control group.

- Monitoring and Data Collection:
 - Monitor tumor growth by measuring tumor volume every 2-3 days.
 - Record the body weight of the mice regularly to assess toxicity.
 - Continue treatment for 14 days.[\[9\]](#)
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Compare tumor growth between the treated and control groups to determine the efficacy of **NCB-0846**.

Protocol 2: Pharmacodynamic Analysis of Wnt Target Gene Expression

Objective: To determine the effect of a single dose of **NCB-0846** on the expression of Wnt target genes in tumor tissue.

Materials:

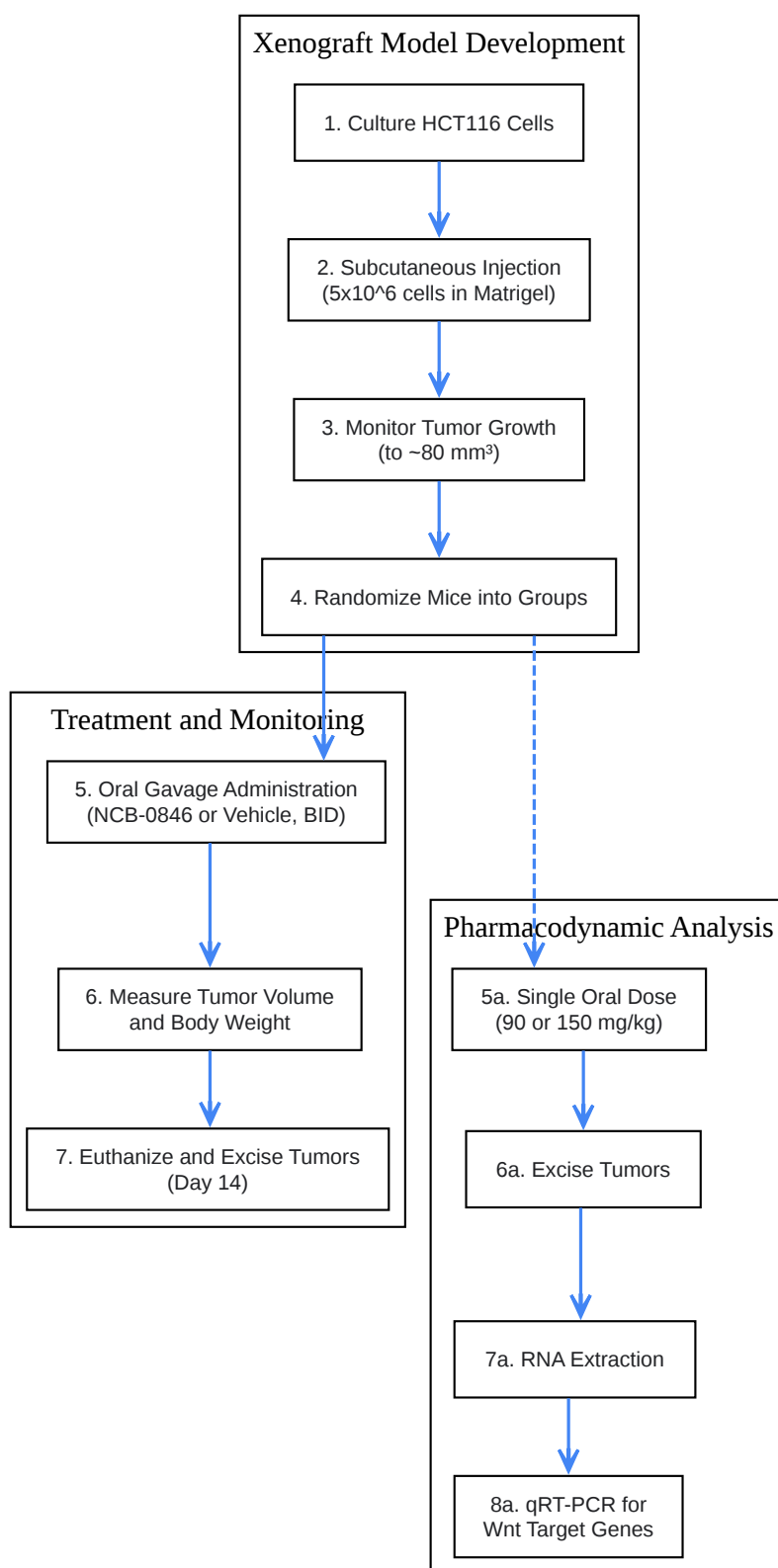
- **NCB-0846** hydrochloride salt (water-soluble)
- Distilled water (vehicle)
- Mice bearing HCT116 xenografts (tumor volume ~650 mm³)
- RNA extraction kits
- qRT-PCR reagents and instrument

Procedure:

- Animal and Treatment Groups:
 - Use mice with established HCT116 xenografts of approximately 650 mm³.[\[8\]](#)

- Divide mice into a vehicle control group and treatment groups (n=4 per group).
- Drug Administration:
 - Administer a single oral dose of **NCB-0846** HCl at 90 mg/kg or 150 mg/kg.[8]
 - Administer distilled water to the control group.
- Tissue Collection:
 - At a predetermined time point after administration (e.g., 4 or 24 hours), euthanize the mice.
 - Excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.
- Gene Expression Analysis:
 - Extract total RNA from the tumor samples.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Wnt target genes (e.g., AXIN2, MYC, CCND1).
 - Normalize the expression levels to a housekeeping gene (e.g., ACTB).[7][8]
- Data Analysis:
 - Compare the relative gene expression levels between the treated and vehicle control groups.

Experimental Workflow Visualization



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Caption: General experimental workflow for in vivo studies of **NCB-0846**.

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